molecular formula C9H16N2 B1272814 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole CAS No. 647824-46-2

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1272814
CAS No.: 647824-46-2
M. Wt: 152.24 g/mol
InChI Key: WYVKQPSDGDWDEF-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

1-tert-butyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of protein glycation, which is a process where sugar molecules bind to proteins, potentially leading to various diseases . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits anti-inflammatory, antibacterial, and antifungal properties . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.

Cellular Effects

1-tert-butyl-3,5-dimethyl-1H-pyrazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as reduced inflammation or enhanced antibacterial activity. Furthermore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole has been shown to impact cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1-tert-butyl-3,5-dimethyl-1H-pyrazole involves its interaction with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of glycation enzymes by forming stable complexes with them, preventing the enzymes from catalyzing their respective reactions . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-butyl-3,5-dimethyl-1H-pyrazole is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over time, with minimal long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and enhanced antibacterial activity . At higher doses, it can cause toxic or adverse effects, including liver toxicity and respiratory irritation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

1-tert-butyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit specific metabolic enzymes, leading to altered levels of certain metabolites . These interactions can have downstream effects on cellular metabolism, potentially influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of 1-tert-butyl-3,5-dimethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization is crucial for its activity, as it enables the compound to interact with its target biomolecules effectively.

Subcellular Localization

1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . This subcellular localization is essential for the compound’s efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction between acetylacetone and tert-butylhydrazine hydrochloride in the presence of a base like ammonium acetate can yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, hydrogen peroxide.

    Reduction: Hydrazine, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts stability and distinct reactivity compared to other pyrazoles. Its tert-butyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound for various applications .

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVKQPSDGDWDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380296
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-46-2
Record name 1-tert-butyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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